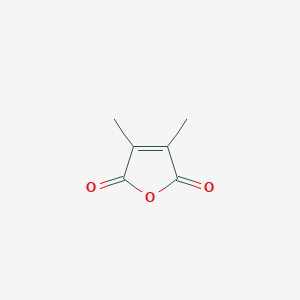

2,3-Dimethylmaleic anhydride

概要

説明

トリリンは、トリリウム属など、さまざまな植物種に見られる天然のステロイドサポニン化合物です。 抗がん作用、抗炎症作用、抗線維化作用など、潜在的な治療効果が認められています .

準備方法

合成経路と反応条件: トリリンは、酵素バイオ触媒によって合成することができます。 1つの方法は、ピキア・パストリスで過剰発現している組換えβ-グルコシダーゼ酵素FBG1の使用です。 この酵素は、トリリンを加水分解して、高価値の医薬品前駆体であるジオスゲニンを生成します .

工業生産方法: トリリンの工業生産には、トリリウム・ツチョノスキー・マキシムの乾燥した根茎からの抽出が関与しています。 抽出プロセスには、乾燥、粉砕、溶媒抽出、続いてトリリンを他のサポニンや不純物から分離する精製手順が含まれます .

反応の種類:

酸化: トリリンは酸化反応を受け、さまざまな酸化誘導体の形成につながることがあります。

還元: トリリンの還元反応により、還元されたサポニン誘導体が得られます。

置換: トリリンは置換反応に関与することができ、官能基が他の基で置換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: さまざまな求核剤と求電子剤を、穏やかな条件から中等度の条件で使用できます。

生成される主要な生成物:

酸化: 酸化されたサポニン誘導体。

還元: 還元されたサポニン誘導体。

科学的研究の応用

Drug Delivery Systems

Overview:

DMMA has gained significant attention in the development of advanced drug delivery systems due to its pH-sensitive properties. It can be utilized to create nanocarriers that respond to the acidic environment typical of tumor tissues.

Case Study: pH-Responsive Nanocarriers

A study demonstrated that DMMA-modified nanocarriers can effectively deliver drugs in a targeted manner by exploiting the acidic microenvironment of tumors. The amide bond formed between DMMA and amines can be cleaved under acidic conditions, facilitating drug release specifically at tumor sites. This mechanism enhances the therapeutic efficacy while minimizing systemic side effects .

Table 1: Properties of DMMA-Modified Nanocarriers

| Property | Description |

|---|---|

| Charge Behavior | Negatively charged in circulation; positively charged upon drug release |

| Drug Release Mechanism | pH-sensitive cleavage of amide bonds |

| Targeted Delivery | Enhanced uptake by tumor cells |

Organic Synthesis

Overview:

In organic chemistry, DMMA serves as a reagent for the synthesis of maleimides and other derivatives. Its utility as a protecting agent for amino groups further expands its application in synthetic routes.

Applications in Synthesis:

- Preparation of Maleimides: DMMA is used as a key reagent in the synthesis of maleimides, which are important intermediates in organic synthesis and medicinal chemistry.

- Amino Group Protection: It acts as a protecting group for amino acids and proteins, particularly in the synthesis of superoxide dismutase .

Pest Control

Overview:

DMMA has demonstrated significant insecticidal properties, making it an effective biofumigant against various stored-product pests.

Case Study: Insecticidal Activity

Research has shown that DMMA exhibits potent fumigant toxicity against several insect species, including houseflies and rice weevils. Its effectiveness is comparable to traditional chemical fumigants such as methyl bromide .

Table 2: Insecticidal Efficacy of DMMA

| Insect Species | Concentration (μL/L) | Mortality Rate (%) |

|---|---|---|

| Houseflies | < 6.3 | High |

| Rice Weevil | < 6.3 | Comparable to methyl bromide |

| Cockroaches | Not specified | Significant activity |

Biological Applications

Overview:

DMMA's role extends into biological research where it is utilized in modifying biomolecules for enhanced stability and activity.

Application in Superoxide Dismutase Research:

DMMA is employed as an amino group protecting agent in studies involving superoxide dismutase, an important enzyme in oxidative stress management . This application highlights its significance in biochemical research.

作用機序

トリリンは、さまざまな分子標的と経路を通じてその効果を発揮します。

NF-κB/COX-2経路の阻害: トリリンは、NF-κB/COX-2経路に関与する主要なタンパク質をダウンレギュレートし、NF-κBサブユニットの核移行を阻害し、COX-2プロモーター活性を低下させます.

miR-145-5pの上方制御: トリリンは、がんの進行に関与しているMAP3K11を標的とするmiR-145-5pを上方制御します.

STAT3核移行の阻害: トリリンは、リン酸化されたSTAT3の核への移行を阻害し、抗アポトーシスタンパク質の発現を低下させ、アポトーシスを増加させます.

類似の化合物:

ジオスゲニン: トリリンから誘導されたステロイドサポゲニンで、ステロイド薬の合成に広く使用されています.

ピノサポニン: トリリウム属に見られる別のサポニンで、同様の抗がん作用があります.

ジオシン: 抗炎症作用と抗がん作用が同様のサポニンです.

トリリンの独自性: トリリンは、NF-κB/COX-2経路やmiR-145-5pの上方制御など、特定の分子標的と経路を持つため、独自性があります。 STAT3核移行を阻害する能力も、他の類似の化合物とは異なります .

類似化合物との比較

Diosgenin: A steroidal sapogenin derived from trillin, widely used in the synthesis of steroidal drugs.

Pinosaponin: Another saponin found in Trillium species with similar anti-cancer properties.

Dioscin: A saponin with similar anti-inflammatory and anti-cancer effects.

Uniqueness of Trillin: Trillin is unique due to its specific molecular targets and pathways, such as the NF-κB/COX-2 pathway and miR-145-5p upregulation. Its ability to inhibit STAT3 nuclear translocation also sets it apart from other similar compounds .

生物活性

2,3-Dimethylmaleic anhydride (DMMA) is recognized for its diverse biological activities, particularly its insecticidal properties and potential applications in drug delivery systems. This article provides a comprehensive overview of the biological activity of DMMA, supported by data tables, case studies, and research findings.

Insecticidal Activity

DMMA exhibits potent insecticidal effects against various insect species. Studies have demonstrated its efficacy in fumigation bioassays, showing comparable toxicity to established chemical fumigants.

Efficacy Against Insects

- Test Organisms : The efficacy of DMMA was evaluated against Sitophilus oryzae (rice weevil) and Periplaneta americana (American cockroach).

- Results : At a concentration of less than 6.3 µL/L, DMMA caused significant mortality in adult rice weevils within 24 hours. The compound's fumigant toxicity was found to be on par with that of methyl bromide and coumaran, highlighting its potential as a natural insecticide.

| Insect Species | Concentration (µL/L) | Mortality Rate (%) | Time (hours) |

|---|---|---|---|

| Sitophilus oryzae | <6.3 | >90 | 24 |

| Periplaneta americana | 15 | >90 | 24 |

The primary mechanism through which DMMA exerts its insecticidal effects is via the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, which disrupts normal neural function. Research indicates that DMMA's AChE inhibition is both dose-dependent and time-dependent, with significant impairments observed at higher concentrations.

Antioxidant Activity and Oxidative Stress

In addition to its insecticidal properties, DMMA has been shown to influence antioxidant enzyme systems in treated insects.

- Superoxide Dismutase (SOD) : DMMA treatment resulted in a significant increase in SOD activity, with a reported increase of up to 290% compared to controls.

- Catalase (CAT) : Similar increases were noted for CAT activity, indicating a response to oxidative stress induced by the compound.

- Glutathione (GSH) : GSH levels also increased significantly, suggesting that DMMA may provoke oxidative stress responses that enhance antioxidant defenses.

Case Studies and Research Findings

- Toxicity Assessment : A study conducted on the effects of DMMA on S. oryzae and P. americana revealed that at a dosage of 99 KD, AChE activity was inhibited by over 90%, leading to significant mortality rates in both species .

- Oxidative Stress Response : The same study reported alterations in antioxidant enzyme activities following exposure to DMMA. For instance:

Applications in Drug Delivery Systems

Beyond its insecticidal properties, DMMA is being explored for its potential in drug delivery applications:

- Nanocarrier Modification : Research indicates that DMMA can be utilized to modify nanocarriers for targeted drug delivery systems responsive to pH changes typical of tumor environments. This modification enhances drug release at tumor sites while minimizing systemic toxicity .

- Mechanism : The pH-responsive nature of DMMA allows it to switch from a negatively charged state in circulation to a positively charged state in acidic environments like tumors, facilitating enhanced endocytosis by cancer cells .

特性

IUPAC Name |

3,4-dimethylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-3-4(2)6(8)9-5(3)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGALGYVFGDXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061103 | |

| Record name | 2,5-Furandione, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white plates; [MSDSonline] | |

| Record name | 2,3-Dimethylmaleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3699 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

223 °C | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SOL IN ALCOHOL, ETHER, BENZENE, CHLOROFORM; SLIGHTLY SOL IN WATER | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.107 AT 100 °C/4 °C | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

766-39-2 | |

| Record name | Dimethylmaleic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylmaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmaleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PP3N541QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

96 °C | |

| Record name | 2,3-DIMETHYLMALEIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5517 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。